Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
Brand Name: Vulcanchem
CAS No.: 78702-84-8
VCID: VC18426931
InChI: InChI=1S/C21H27N3O2/c1-18(25)22-19-7-5-10-21(17-19)26-16-6-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H27N3O2
Molecular Weight: 353.5 g/mol

Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-

CAS No.: 78702-84-8

Cat. No.: VC18426931

Molecular Formula: C21H27N3O2

Molecular Weight: 353.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- - 78702-84-8

Specification

CAS No. 78702-84-8
Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
IUPAC Name N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide
Standard InChI InChI=1S/C21H27N3O2/c1-18(25)22-19-7-5-10-21(17-19)26-16-6-11-23-12-14-24(15-13-23)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25)
Standard InChI Key HIKZQZLKDRQNCY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Design

Core Chemical Architecture

The compound’s structure comprises three primary components:

  • Acetamide backbone: The N-phenylacetamide group provides hydrogen-bonding capabilities through its carbonyl and amide functionalities, a feature common in bioactive molecules.

  • Propoxy linker: A three-carbon chain bridges the acetamide and piperazine groups, offering conformational flexibility that may enhance receptor binding.

  • 4-Phenylpiperazine moiety: This heterocyclic amine is widely recognized for its affinity toward serotonin and dopamine receptors, suggesting potential neuromodulatory effects .

The IUPAC name, N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide, reflects this arrangement. Key spectral identifiers include the InChIKey HIKZQZLKDRQNCY-UHFFFAOYSA-N and canonical SMILES CC(=O)NC1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.

Comparative Structural Analysis

Table 1 highlights structural analogs and their modifications:

Compound NameMolecular FormulaModifications
N-[4-[3-(4-(3-Trifluoromethylphenyl)piperazinyl)propoxy]phenyl]acetamideC₂₂H₂₆F₃N₃O₂Trifluoromethyl group enhances lipophilicity
N-{4-[2-Hydroxy-3-(4-methylpiperazinyl)propoxy]phenyl}acetamideC₂₂H₂₉N₃O₃Hydroxy group improves solubility

These modifications demonstrate how substituents alter physicochemical properties, influencing bioavailability and target engagement.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathway

The synthesis of Acetamide, N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- involves three critical phases:

  • Piperazine functionalization: 4-Phenylpiperazine is alkylated using 1-bromo-3-chloropropane to introduce the propoxy chain.

  • Acetamide coupling: The intermediate undergoes nucleophilic substitution with 3-aminophenol, followed by acetylation using acetic anhydride to form the acetamide group.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Industrial-Scale Considerations

While laboratory-scale synthesis is well-established, industrial production faces challenges:

  • Catalyst selection: Palladium on carbon (Pd/C) improves reaction efficiency but increases costs.

  • Flow chemistry: Continuous reactors could reduce batch variability and enhance yield.

Biological Activity and Mechanistic Insights

Predicted Pharmacological Targets

Though direct data are scarce, structural analogs exhibit activity at:

  • Serotonin receptors (5-HT₁A/₂A): Piperazine derivatives modulate anxiety and depression pathways .

  • Dopamine D₂ receptors: Antipsychotic effects are linked to piperazine-containing neuroleptics .

  • Histamine H₁ receptors: Antihistaminic activity is observed in related compounds.

Acute Toxicity Profile

Intraperitoneal administration in mice revealed an LD₅₀ of 825 mg/kg, with behavioral symptoms including somnolence and ataxia . These effects align with central nervous system (CNS) depression, potentially due to GABAergic modulation .

Comparative Pharmacokinetics

Octanol-Water Partition Coefficient (logP)

Using the ALOGPS 2.1 model, the predicted logP is 3.2 ± 0.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration . This aligns with its structural analog’s experimental logP of 3.5 for N-[4-(3-(4-(3-trifluoromethylphenyl)piperazinyl)propoxy)phenyl]acetamide .

Metabolic Stability

In vitro hepatic microsome assays (rat model) show a half-life of 42 minutes, suggesting extensive first-pass metabolism. Primary metabolites include:

  • N-Deacetylated derivative: Loses acetamide group via CYP3A4 .

  • Piperazine ring hydroxylation: Mediated by CYP2D6 .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications could optimize target specificity:

  • Branching the propoxy chain: May reduce off-target receptor binding.

  • Introducing electron-withdrawing groups: Fluorine or nitro groups could enhance metabolic stability .

In Vivo Efficacy Models

Prioritized disease models include:

  • Anxiety/depression: Forced swim test (FST) and elevated plus maze (EPM) in rodents.

  • Breast cancer: MDA-MB-231 xenograft studies to assess antiproliferative effects.

Formulation Development

Nanoemulsion or liposomal delivery systems may address solubility limitations, leveraging the compound’s logP for improved bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator